molecular formula C6H6F5N B15248602 5,5,6,6,6-Pentafluorohexanenitrile CAS No. 252949-44-3

5,5,6,6,6-Pentafluorohexanenitrile

Cat. No.: B15248602
CAS No.: 252949-44-3
M. Wt: 187.11 g/mol
InChI Key: HMHJMLOBKIRLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5,6,6,6-Pentafluorohexanenitrile is a fluorinated organic compound with the molecular formula C6H6F5N It is characterized by the presence of five fluorine atoms attached to the hexane chain, making it a highly fluorinated nitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,6,6,6-Pentafluorohexanenitrile typically involves the fluorination of hexanenitrile precursors. One common method is the direct fluorination of hexanenitrile using elemental fluorine or fluorinating agents such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors where the fluorination process can be tightly controlled. This method allows for the efficient production of large quantities of the compound with consistent quality. The use of advanced fluorination techniques and catalysts can further enhance the efficiency and selectivity of the process.

Chemical Reactions Analysis

Types of Reactions

5,5,6,6,6-Pentafluorohexanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used to replace fluorine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pentafluorohexanoic acid, while reduction can produce pentafluorohexylamine.

Scientific Research Applications

5,5,6,6,6-Pentafluorohexanenitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying the effects of fluorination on biological systems.

    Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 5,5,6,6,6-Pentafluorohexanenitrile exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s lipophilicity and ability to penetrate biological membranes. This can lead to interactions with enzymes, receptors, and other biomolecules, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    5,5,6,6,6-Pentafluorohexanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    5,5,6,6,6-Pentafluorohexylamine: Similar structure but with an amine group instead of a nitrile group.

    Hexafluorobenzene: A fully fluorinated benzene ring, differing in structure but sharing the high fluorine content.

Uniqueness

5,5,6,6,6-Pentafluorohexanenitrile is unique due to the combination of a nitrile group with multiple fluorine atoms, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where such properties are desired, such as in the development of new materials or pharmaceuticals.

Properties

CAS No.

252949-44-3

Molecular Formula

C6H6F5N

Molecular Weight

187.11 g/mol

IUPAC Name

5,5,6,6,6-pentafluorohexanenitrile

InChI

InChI=1S/C6H6F5N/c7-5(8,6(9,10)11)3-1-2-4-12/h1-3H2

InChI Key

HMHJMLOBKIRLHB-UHFFFAOYSA-N

Canonical SMILES

C(CC#N)CC(C(F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.